molecular formula C12H14BrN3O2S B3017084 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide CAS No. 2094059-18-2

2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B3017084
CAS No.: 2094059-18-2
M. Wt: 344.23
InChI Key: VWLJHFAUVKTGFG-UHFFFAOYSA-N
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Description

2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide is a complex organic compound that features a brominated thiophene ring, a cyanomethyl group, and a morpholine ring

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c13-9-7-10(19-8-9)11(12(17)15-2-1-14)16-3-5-18-6-4-16/h7-8,11H,2-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLJHFAUVKTGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CS2)Br)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions including cyanomethylation and morpholine substitution to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the nitrile group can produce the corresponding amine.

Scientific Research Applications

2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-(4-chlorothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide
  • 2-(4-fluorothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide
  • 2-(4-methylthiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide

Comparison: Compared to its analogs, 2-(4-bromothiophen-2-yl)-N-(cyanomethyl)-2-(morpholin-4-yl)acetamide may exhibit unique properties due to the presence of the bromine atom, which can affect its reactivity and interaction with biological targets. The bromine atom can also influence the compound’s electronic properties, making it suitable for specific applications in material science.

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